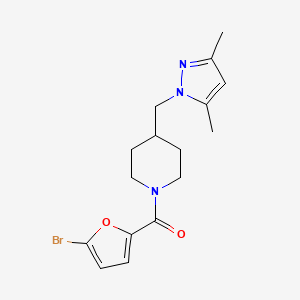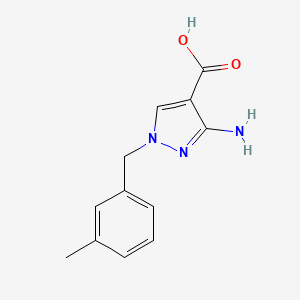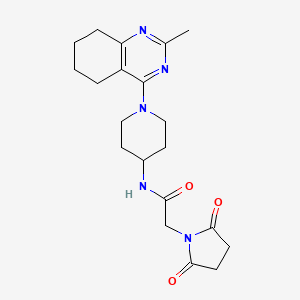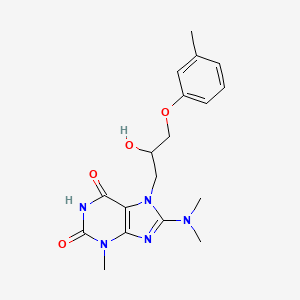![molecular formula C24H21N5O2 B2959877 1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887880-49-1](/img/structure/B2959877.png)
1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-f]purine is a type of purine which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of a compound like this would be based on the arrangement of the imidazo[2,1-f]purine core and the various substituents attached to it. The exact structure would depend on the positions and orientations of these substituents .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For instance, the imidazo[2,1-f]purine core might be involved in various nucleophilic or electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Properties
Mesoionic compounds related to 1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and studied for their unique chemical properties. For instance, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, undergo hydrolytic ring-opening reactions and are involved in 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982).
Receptor Affinity and Molecular Studies
Studies have shown that arylpiperazinylalkyl derivatives of purine-2,4-diones and purine-2,4,8-triones exhibit a range of receptor activities, including affinity for serotoninergic and dopaminergic receptors. These compounds, especially those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, show potential as ligands for 5-HT1A, 5-HT7, and D2 receptors (Zagórska et al., 2015).
Antagonistic Activity Towards Adenosine Receptors
Compounds with additional fused rings on the xanthine nucleus, including imidazo[2,1-f]purine-2,4-dione derivatives, have been reported to exhibit antagonistic activity towards adenosine receptors, particularly the A3 subtype. These antagonists have been synthesized and evaluated for their potency and selectivity (Baraldi et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-(2-methylprop-2-enyl)-6,7-diphenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-16(2)14-28-22(30)20-21(26(3)24(28)31)25-23-27(20)15-19(17-10-6-4-7-11-17)29(23)18-12-8-5-9-13-18/h4-13,15H,1,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRJRBGZOCFSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959797.png)


![2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2959802.png)


![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)





